N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline
Description
N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline is an aromatic amine derivative with a molecular formula of C₁₂H₁₉NS (molecular weight: ~209.07 g/mol). Its structure features:
- A neopentyl group (2,2-dimethylpropyl) attached to the nitrogen atom of the aniline moiety, introducing steric bulk.
- A methylsulfanyl (SCH₃) group at the para position on the benzene ring, which acts as an electron-donating substituent.
The neopentyl group may enhance lipid solubility, while the methylsulfanyl group could influence reactivity in electrophilic aromatic substitution reactions.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 |
InChI Key |
CDOZDTYMPLAOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline and two related compounds:
Key Observations:
N-(2,2-dimethylpropyl)-N-methylnitrous amide Features a nitroso amide group, a known carcinogenic functional class. Lacks aromaticity, unlike the aniline derivatives.
2-{[(2-methylpropyl)sulfanyl]methyl}aniline
- Contains a primary aniline group with a sulfanylmethyl substituent at the ortho position.
- The (2-methylpropyl)sulfanylmethyl group introduces moderate steric bulk but less than the neopentyl group.
- Ortho substitution may hinder electrophilic substitution reactions compared to the para-substituted target compound.
Physicochemical Properties
Solubility :
- The neopentyl group in the target compound enhances hydrophobicity, reducing aqueous solubility compared to 2-{[(2-methylpropyl)sulfanyl]methyl}aniline.
- N-(2,2-dimethylpropyl)-N-methylnitrous amide’s nitroso group may increase polarity slightly, but its smaller size (C₆H₁₄N₂O) could improve solubility in organic solvents .
- Thermal Stability: The target compound’s aromatic backbone and bulky substituents likely confer higher thermal stability than the nitroso amide , which is prone to decomposition due to the labile N–NO bond.
Biological Activity
N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₁S
- IUPAC Name : N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline. The compound has been tested against various bacterial strains and fungi.
- Methodology : The antimicrobial activity was assessed using the agar well diffusion method, where different concentrations of the compound were applied to agar plates inoculated with target microorganisms.
- Results : The compound exhibited significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 0.5 mg/mL |
| Escherichia coli | 15 | 1.0 mg/mL |
| Candida albicans | 12 | 1.5 mg/mL |
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the effect of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline on cancer cell lines.
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
- Findings : The compound showed dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| PC-3 | 20 |
The biological activity of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline is believed to involve multiple mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it triggers apoptotic pathways in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Case Studies
Several case studies have documented the efficacy of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline in various experimental setups:
-
Study on Antibacterial Efficacy :
- Researchers tested the compound against a panel of antibiotic-resistant bacterial strains.
- Results indicated that it could serve as a potential alternative treatment for infections caused by resistant bacteria.
-
Cytotoxicity in Animal Models :
- In vivo studies demonstrated that administration of the compound reduced tumor growth in xenograft models.
- Histopathological examination revealed significant tumor necrosis and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
